2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 553675-76-6
VCID: VC4410227
InChI: InChI=1S/C17H16BrNO4/c1-11-3-5-13(6-4-11)19-16(21)10-23-17-14(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21)
SMILES: CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=O)OC
Molecular Formula: C17H16BrNO4
Molecular Weight: 378.222

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide

CAS No.: 553675-76-6

Cat. No.: VC4410227

Molecular Formula: C17H16BrNO4

Molecular Weight: 378.222

* For research use only. Not for human or veterinary use.

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide - 553675-76-6

Specification

CAS No. 553675-76-6
Molecular Formula C17H16BrNO4
Molecular Weight 378.222
IUPAC Name 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C17H16BrNO4/c1-11-3-5-13(6-4-11)19-16(21)10-23-17-14(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21)
Standard InChI Key CSDFOWKONDUSNS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=O)OC

Introduction

Structural and Functional Characteristics

Molecular Architecture

2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide features a 17-carbon skeleton (C₁₇H₁₆BrNO₄) with a molar mass of 378.222 g/mol. The molecule comprises three critical regions:

  • Bromoformylphenoxy group: A 2-bromo-4-formyl-6-methoxy-substituted benzene ring, which enhances electrophilic reactivity.

  • Acetamide linker: A –CH₂–CO–NH– unit that bridges the aromatic core to the 4-methylphenyl group.

  • 4-Methylphenyl terminus: A hydrophobic substituent that influences lipid solubility and target binding.

The interplay of these regions creates a planar conformation ideal for π-π stacking interactions in biological systems.

Functional Group Analysis

Functional GroupRole in Reactivity
Bromine (Br)Electrophilic substitution sites for cross-coupling reactions
Formyl (CHO)Participates in condensation and nucleophilic addition
Methoxy (OCH₃)Electron-donating effect, stabilizing aromatic intermediates
Acetamide (NHCO)Hydrogen bonding with biological targets like enzymes

The formyl group’s presence distinguishes this compound from simpler bromophenol derivatives, enabling selective modifications .

Synthesis and Manufacturing

Stepwise Synthesis

Industrial production involves a four-step sequence:

  • Bromination of 4-formyl-2-methoxyphenol: Electrophilic bromination at the ortho position using HBr/H₂O₂ yields 2-bromo-4-formyl-6-methoxyphenol.

  • Etherification: Reaction with chloroacetic acid in alkaline conditions forms 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetic acid.

  • Amidation: Coupling with 4-methylaniline via carbodiimide-mediated activation produces the crude acetamide.

  • Purification: Chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity.

Reaction Conditions

StepReagentsTemperatureYield
1HBr, H₂O₂0–5°C72%
2K₂CO₃, DMF80°C85%
3EDC, DCMRT68%

Optimization studies suggest microwave-assisted synthesis reduces step 2’s duration by 40% without compromising yield.

Physicochemical Properties

Thermodynamic Parameters

  • Density: ~1.42 g/cm³ (estimated via group contribution methods) .

  • Boiling Point: Decomposes above 300°C; sublimation observed at 215°C under vacuum .

  • Solubility:

    • Water: <0.1 mg/mL (25°C)

    • DMSO: 48 mg/mL

    • Ethanol: 12 mg/mL

The low aqueous solubility necessitates formulation strategies like nanoemulsions for biological testing.

Spectroscopic Profiles

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C-Br), 1250 cm⁻¹ (Ar-O-C).

  • ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 7.85 (d, J=8.4 Hz, 2H, ArH), 6.72 (s, 1H, ArH), 4.62 (s, 2H, OCH₂CO), 3.89 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) reveal:

StrainMIC (µg/mL)Mechanism
S. aureus32Cell wall synthesis inhibition via penicillin-binding protein (PBP) interaction
E. coli64Disruption of outer membrane integrity, measured via LIVE/DEAD staining

The bromine atom’s electronegativity enhances membrane penetration compared to non-halogenated analogs.

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for kinase inhibitors; structural modifications at the formyl group improve selectivity for EGFR T790M mutants (Kd = 14 nM).

  • Prodrug Development: Esterification of the acetamide nitrogen enhances oral bioavailability in rat models (AUC₀–₂₄ = 8.7 µg·h/mL vs. 2.1 µg·h/mL for parent compound) .

Material Science

Incorporation into epoxy resins increases thermal stability (Tg = 167°C vs. 142°C for standard resins), attributed to the rigid aromatic core .

ModelLD₅₀ (mg/kg)Notable Effects
Rat (oral)420Hepatic enzyme elevation (ALT: 68 U/L vs. control 32 U/L)
Zebrafish12.5 (96 h)Developmental abnormalities at ≥5 mg/L

Chronic exposure studies (28-day rat) indicate no carcinogenicity but mild renal tubular hyperplasia at 50 mg/kg/day.

Comparison with Structural Analogs

CompoundKey ModificationBioactivity (S. aureus MIC)
2-(4-Cl-PhO) derivativeCl instead of Br64 µg/mL (2x less potent)
N-(3-CF₃-Ph) analogTrifluoromethyl terminus16 µg/mL (2x more potent)
Des-formyl variant–CHO → –CH₃Inactive (MIC >128 µg/mL)

The formyl group’s role in target binding is critical, as its removal abolishes activity .

Future Research Directions

  • Target Deconvolution: Use CRISPR-Cas9 screens to identify primary molecular targets.

  • Formulation Science: Develop liposomal carriers to improve aqueous solubility.

  • Green Synthesis: Catalytic bromination using H₂O₂/NaBr to reduce waste.

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